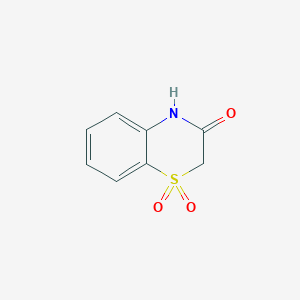

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-4H-1λ6,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUEDSIYPTYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2h 1,4 Benzothiazin 3 4h One 1,1 Dioxide and Its Derivatives

Cyclization Reactions in Benzothiazine Formation

The cornerstone of 2H-1,4-benzothiazin-3(4H)-one synthesis is the cyclization reaction, which typically involves the condensation of a 2-aminothiophenol (B119425) with a suitable three-carbon synthon. nih.gov A common and effective method is the reaction of 2-aminobenzenethiols with α-haloacetyl halides or their ester analogs. For instance, the reaction with 2-chloroacetic acid or ethyl 2-bromoalkanoates leads to the formation of the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one core. nih.gov Similarly, diethyl 2-bromo-2-methylmalonate has been employed to yield corresponding derivatives. nih.gov

Another approach involves the cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates to produce 2H-benzo-1,4-thiazin-3(4H)-ones. nih.gov The versatility of the cyclization strategy is further demonstrated by the condensation of 2-aminothiophenols with bromopyruvic acid and its esters, which yields 4H-benzo-1,4-thiazines bearing a carboxylic acid or ester function at the C-3 position. nih.gov The reaction conditions for these cyclizations can be critical; for example, the reaction of 2-aminothiophenol with bromopyruvic acid proceeds in diethyl ether at 0 °C to give the desired product in good yield, whereas elevated temperatures lead to decomposition. nih.gov

The following table summarizes representative cyclization reactions for the formation of the benzothiazine ring.

| Starting Materials | Reagent | Product | Reference |

| 2-Aminobenzenethiols | Ethyl 2-bromoalkanoates | 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives | nih.gov |

| 2-Aminobenzenethiols | 2-Chloroacetic acid | 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one | nih.gov |

| 1,2-Diaryldisulfanes | Dialkyl but-2-ynedioates | 2H-benzo-1,4-thiazin-3(4H)-ones | nih.gov |

| 2-Aminothiophenols | Bromopyruvic acid/esters | 4H-benzo-1,4-thiazines with C-3 carboxyl/ester | nih.gov |

Multi-Component Reactions for Benzothiazine Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the generation of molecular diversity. In the context of benzothiazine synthesis, MCRs provide a convergent and streamlined route to various derivatives.

One notable example is the one-pot synthesis of a series of benzothiazin-4-ones from an amine (such as N-(3-aminopropyl) piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine), an aliphatic or aromatic aldehyde, and thiosalicylic acid. nih.gov This reaction, typically carried out in toluene, efficiently affords the desired heterocyclic products in good yields within a few hours. nih.gov Such MCRs are highly valued for their ability to rapidly generate libraries of compounds for biological screening.

Oxidative Transformation Pathways to 1,1-Dioxides

The conversion of the sulfide (B99878) linkage in the benzothiazine ring to a sulfone (1,1-dioxide) is a crucial transformation for accessing the target compound, 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. This oxidation step significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

Phase Transfer Catalysis in Benzothiazine Synthesis

Phase transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different phases (typically a solid-liquid or liquid-liquid system). This is often achieved through the use of a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.org

In the synthesis of benzothiazine derivatives, PTC has been successfully employed for the acylation and/or alkylation of the amino group. researchgate.netnih.gov For instance, the synthesis of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones has been accomplished under phase transfer catalysis conditions. nih.gov This methodology allows for the efficient introduction of various substituents onto the benzothiazine scaffold, often under milder conditions and with improved yields compared to traditional methods. researchgate.netnih.gov The use of PTC can be particularly advantageous when dealing with substrates that have limited solubility in the reaction medium.

"Click Chemistry" and Cycloaddition Reactions for Derivatization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. While the term may not be explicitly used in all older literature, the principles of click chemistry can be seen in some derivatization strategies for benzothiazines. For instance, the nucleophilic substitution reaction between thiadiazole ring derivatives and a 6-(2-chloroacetyl)-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one molecule to form a new series of derivatives can be considered a "click-like" reaction due to its efficiency and specificity. mdpi.com

Cycloaddition reactions also play a role in the derivatization of related heterocyclic systems. Although direct examples for this compound are not extensively detailed in the provided context, the principles of cycloaddition are a fundamental tool for creating more complex fused ring systems. For example, a [3 + 2] cycloaddition of singlet oxygen with 1,2,6-thiadiazines has been reported to lead to a ring contraction, demonstrating the utility of cycloaddition in modifying sulfur-nitrogen heterocycles. nih.gov

Strategies for Ring Expansion and Contraction in Benzothiazine Systems

The modification of the core heterocyclic ring size through ring expansion or contraction reactions provides a pathway to novel scaffolds with potentially different biological properties. In the context of benzothiazine chemistry, both ring expansion and contraction have been observed.

Ring expansion has been demonstrated in the synthesis of 4-amino-2H-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.com In this process, a sodium saccharinate derivative is N-alkylated and converted to a 3-thio derivative, which upon treatment with hydrazine, undergoes a ring expansion to yield the target benzothiadiazine. mdpi.com

Conversely, ring contraction of the 1,4-benzothiazine ring to the more compact 1,3-benzothiazole system is a more commonly reported transformation. beilstein-journals.orgnih.gov This can be induced by various reagents and conditions. For example, 2-benzoyl-1,4-benzothiazin-3-one undergoes a ring transformation to 1-methoxycarbonylmethyl-1,3-benzothiazol-2-one in the presence of methyl chloroacetate (B1199739) under phase transfer catalysis. Nucleophile-induced ring contraction has also been observed in pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines, providing access to pyrrolo[2,1-b] researchgate.netnih.govbenzothiazoles. beilstein-journals.orgnih.gov This reactivity highlights the chemical versatility of the benzothiazine scaffold and offers a route to structurally related but distinct heterocyclic systems.

| Transformation | Starting Material | Reagent/Condition | Product | Reference |

| Ring Expansion | N-alkylated 3-thio-saccharin derivative | Hydrazine | 4-Amino-2H-1,2,3-benzothiadiazine 1,1-dioxide | mdpi.com |

| Ring Contraction | 2-Benzoyl-1,4-benzothiazin-3-one | Methyl chloroacetate (PTC) | 1,3-Benzothiazol-2-one derivative | |

| Ring Contraction | Pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine derivative | Nucleophiles | Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole (B30560) derivative | beilstein-journals.orgnih.gov |

Regioselective Synthesis and Functionalization of Benzothiazine Analogues

The controlled synthesis of specific isomers and substituted derivatives of benzothiazines is crucial for developing compounds with desired chemical and biological properties. Regioselective strategies ensure that reactants combine in a predictable orientation, while targeted functionalization allows for the modification of the core benzothiazine structure to create diverse analogues.

A notable regioselective method for synthesizing 1,4-benzothiazine derivatives involves the reaction between α-cyano α-alkoxycarbonyl epoxides and 2-aminothiophenol. acgpubs.orgresearchgate.net The reaction's regioselectivity is dictated by the differential nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol. The more nucleophilic sulfur atom preferentially attacks the electrophilic carbon of the epoxide ring that is attached to the aryl group. acgpubs.orgresearchgate.net This initial ring-opening is followed by an intramolecular cyclization involving the nitrogen atom, leading to the formation of the 1,4-benzothiazine ring system. acgpubs.orgresearchgate.net This process yields alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-3-carboxylates. acgpubs.org The reaction proceeds efficiently when the reactants are heated under reflux in acetonitrile. acgpubs.orgresearchgate.net

The course of this reaction can be altered by using 2-aminothiophenol hydrochloride in the presence of an acid catalyst like HCl. acgpubs.org In this case, the acid catalyzes the opening of the epoxide ring to form a halohydrin intermediate. acgpubs.org The subsequent reaction with 2-aminothiophenol leads to the isomeric product, alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-2-carboxylate, demonstrating catalyst-dependent regiocontrol. acgpubs.org

Table 1: Regioselective Synthesis of 1,4-Benzothiazine Derivatives

| Entry | Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | α-cyano α-ethoxycarbonyl epoxide (Aryl = p-Cl-Ph), 2-aminothiophenol | Ethyl 2-(4-chlorophenyl)-3-hydroxy-3,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-3-carboxylate | Acetonitrile, reflux | 60 | acgpubs.org |

| 2 | α-cyano α-ethoxycarbonyl epoxide (Aryl = p-tolyl), 2-aminothiophenol | Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-3-carboxylate | Acetonitrile, reflux | 60 | acgpubs.org |

| 3 | α-cyano α-methoxycarbonyl epoxide (Aryl = p-Cl-Ph), 2-aminothiophenol hydrochloride | Methyl 3-(4-chlorophenyl)-2-hydroxy-3,4-dihydro-2H-benzo[b] acgpubs.orgnih.govthiazine-2-carboxylate | Acetonitrile, reflux | 40 | acgpubs.org |

Another advanced regioselective approach is the iodide-catalyzed alkene sulfenoamination. nih.gov This method allows for the synthesis of various 1,4-benzothiazines with good functional group compatibility by reacting 2-aminothiophenol with alkenes. nih.gov The reaction is proposed to proceed through either a thiiranium or a thiyl radical pathway. nih.gov

Functionalization of the pre-formed benzothiazine scaffold is a common strategy to produce derivatives. For instance, derivatives of the core 2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one structure can be synthesized through functionalization at the C6 position of the benzene (B151609) ring. mdpi.com A multi-step synthesis can start with the chloroacetylation of 2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one to produce 6-(2-chloroacetyl)-2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one. mdpi.com This intermediate can then undergo a nucleophilic substitution reaction with various amine-substituted 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com The reaction, carried out in acetone (B3395972) with potassium carbonate, results in the formation of a new series of hybrid molecules where the benzothiazine and thiadiazole rings are linked. mdpi.com

The synthesis of fluorinated 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide derivatives provides another example of functionalization, starting from pentafluorobenzoic acid and 2-mercaptoethanol. biomedgrid.com The process involves a sequence of reactions including aromatic nucleophilic substitution of fluorine atoms, allowing for the introduction of various substituents onto the aromatic ring. biomedgrid.com

Table 2: Functionalization of 2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one

| Starting Material | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-(2-chloroacetyl)-2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one | 5-(isobutylamino)-1,3,4-thiadiazole-2-thiol | 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-benzo[b] acgpubs.orgnih.govthiazin-3(4H)-one | Acetone, K₂CO₃, reflux | 92 | mdpi.com |

| Pentafluorobenzoic acid | 2-mercaptoethanol, followed by various amines | Fluorinated 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide derivatives | Multi-step synthesis via aromatic nucleophilic substitution | N/A | biomedgrid.com |

Chemical Reactivity and Transformation Studies of 2h 1,4 Benzothiazin 3 4h One 1,1 Dioxide

Reactions at the Sulfone Moiety (1,1-dioxide)

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a key functional group in 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. Its chemical behavior, particularly in reduction and substitution reactions, is of significant interest.

Reduction Reactions

The oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides (sulfones) is a well-documented process, often achieved using oxidizing agents like 30% hydrogen peroxide in glacial acetic acid. researchgate.net However, detailed studies focusing specifically on the reduction of the sulfone moiety back to a sulfide (B99878) or sulfoxide (B87167) within the this compound framework are not extensively detailed in the reviewed literature. Generally, the reduction of sulfones requires strong reducing agents and is a challenging transformation, which may account for the limited specific examples for this particular compound.

Nucleophilic Substitution Reactions

The sulfone group is typically a poor leaving group, making nucleophilic substitution directly at the sulfur atom an uncommon reaction pathway under normal conditions. The literature available does not provide specific examples of nucleophilic substitution reactions occurring at the sulfone moiety of this compound. Instead, studies on related benzothiazine derivatives often focus on nucleophilic substitution occurring at other positions, such as the aromatic ring, which can be activated by the electron-withdrawing nature of the sulfone group. researchgate.netmdpi.comnih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzothiazine scaffold is susceptible to electrophilic aromatic substitution. The presence of the amide and sulfone groups influences the regioselectivity of these reactions.

Halogenation Studies

Studies on the bromination of the closely related (2H)-1,4-benzothiazin-3(4H)-one have shown that the reaction with bromine can yield different products depending on the solvent. researchgate.net For instance, bromination of similar benzoxazinones in glacial acetic acid tends to produce the 6-bromo derivative first, followed by the 6,7-dibromo compound. researchgate.net When the reaction is carried out in chloroform (B151607), the 7-bromo derivative is the main product. researchgate.net Specifically for (2H)-1,4-benzothiazin-3(4H)-ones, bromination has been reported to yield the 7-bromo compounds. researchgate.net

Table 1: Halogenation of (2H)-1,4-Benzoxazin-3(4H)-one

| Reagent | Solvent | Product(s) |

|---|---|---|

| Bromine | Glacial Acetic Acid | 6-Bromo and 6,7-dibromo derivatives |

Note: Data is for the analogous (2H)-1,4-benzoxazin-3(4H)-one, as specific studies on the 1,1-dioxide were not detailed in the provided sources.

Nitration Reactions

Nitration of the analogous (2H)-1,4-benzoxazin-3(4H)-one has been investigated under various conditions, leading to different isomers. researchgate.net Using a standard sulfuric acid and nitric acid mixture results in the formation of the 6-nitro product, which can then be converted to a 6,8-dinitro compound. researchgate.netresearchgate.net In contrast, a nitrosation-nitration procedure using sodium nitrite (B80452) and fuming nitric acid has been found to yield mainly the 7-nitro derivative. researchgate.net These findings suggest that the reaction conditions play a critical role in directing the position of nitration on the benzothiazine ring system. researchgate.netresearchgate.net

Table 2: Nitration of (2H)-1,4-Benzoxazin-3(4H)-one

| Reagent | Product(s) |

|---|---|

| H₂SO₄/HNO₃ mixture | 6-Nitro and 6,8-dinitro derivatives |

Note: Data is for the analogous (2H)-1,4-benzoxazin-3(4H)-one, as specific studies on the 1,1-dioxide were not detailed in the provided sources.

Acylation and Alkylation of the Nitrogen Atom and Other Positions

The nitrogen atom within the heterocyclic ring is a common site for acylation and alkylation, providing a straightforward method for introducing a variety of functional groups.

Alkylation of the nitrogen atom in related benzothiazine structures is frequently performed. researchgate.net For example, N-alkylation of sodium saccharin, a related cyclic sulfonamide, is a key step in the synthesis of oxicam analogues. researchgate.net This reaction is often carried out using alkyl halides in the presence of a base or in an ionic liquid medium. researchgate.netkoreascience.kr Similarly, the synthesis of 4-octyl-2H-1,4-benzothiazine-3-one derivatives involves the alkylation of the amino group. researchgate.net

Acylation reactions have also been explored. The acylation of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide with acyl chlorides in refluxing chloroform yields N(2)-acyl derivatives. mdpi.com The synthesis of various benzothiazin-3-one derivatives can be achieved through reactions with acylating agents like ethyl benzoyl acetate (B1210297) or by reacting with isocyanates to form N-carbamoyl derivatives. mdpi.comnih.govevitachem.com

Table 3: Examples of N-Alkylation and N-Acylation on Related Benzothiazine Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Product Description |

|---|---|---|---|

| Sodium Saccharin | Methyl chloroacetate (B1199739) | N-Alkylation | Methyl acetate derivative researchgate.net |

| 2H-1,2,3-benzothiadiazine 1,1-dioxide | Methyl iodide / t-BuOK, DMF | N-Alkylation | N(2)-methylated product mdpi.com |

| 2H-1,2,3-benzothiadiazine 1,1-dioxide | Ethyl iodide / NaH, THF | N-Alkylation | N(3)-ethylated mesoionic product mdpi.com |

| 4-Phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide | Acyl chlorides / Chloroform | N-Acylation | N(2)-acyl derivative mdpi.com |

| 2H-1,2,3-benzothiadiazine 1,1-dioxide | Isocyanates | N-Carbamoylation | N(2)-carbamoyl derivatives mdpi.com |

Reactivity of Substituents for Further Functionalization

Detailed research findings specifically documenting the reactivity of substituents on the this compound ring system for the purpose of further functionalization are not extensively available in the public domain. However, the chemical behavior of substituents on analogous heterocyclic systems, particularly those lacking the 1,1-dioxide moiety or featuring different isomeric structures, has been investigated. While these findings cannot be directly extrapolated, they provide a foundational context for predicting potential reactivity.

For instance, studies on 2H-1,4-benzothiazin-3(4H)-one derivatives (lacking the sulfone group) have demonstrated successful functionalization through various reactions. These include the alkylation and acylation of amino groups attached to the benzene ring and nucleophilic substitution reactions involving substituents on the aromatic core.

One notable study involved the functionalization of a 6-(2-chloroacetyl) substituent on the 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one scaffold. mdpi.com This chloroacetyl group serves as a reactive handle for introducing new molecular fragments. Specifically, it was reacted with various 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols in the presence of a base (K₂CO₃) in acetone (B3395972). This reaction proceeds via a nucleophilic substitution mechanism, where the thiol sulfur of the thiadiazole displaces the chlorine atom of the chloroacetyl group, forming a new carbon-sulfur bond. This method proved effective for creating a series of hybrid molecules, as detailed in the table below.

| Entry | Thiadiazole Reactant (R-group on amino) | Resulting Functionalized Product at Position 6 | Reaction Conditions |

|---|---|---|---|

| 1 | Propyl | 6-[2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl] | K₂CO₃, Acetone, Reflux |

| 2 | Isobutyl | 6-[2-({5-[(2-methylpropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl] | K₂CO₃, Acetone, Reflux |

| 3 | Phenyl | 6-[2-({5-(phenylamino)-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl] | K₂CO₃, Acetone, Reflux |

| 4 | 4-Chlorophenyl | 6-[2-({5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl] | K₂CO₃, Acetone, Reflux |

This synthetic strategy highlights how a substituent, in this case, a chloroacetyl group, can be effectively utilized to append complex heterocyclic moieties onto the benzothiazinone framework. mdpi.com

It is important to reiterate that these examples are from the 2H-1,4-benzothiazin-3(4H)-one system, not its 1,1-dioxide analogue. The presence of the strongly electron-withdrawing sulfone group in this compound would significantly alter the electron density of the entire molecule. This would likely enhance the reactivity of leaving groups on the aromatic ring towards nucleophilic aromatic substitution (SNAr) while deactivating the ring towards electrophilic substitution. Further experimental studies are required to elucidate the specific reactivity of substituents on the this compound core.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds, including the 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide scaffold. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic connectivity, identify key functional groups, and probe its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific data for the parent this compound is not detailed in the reviewed literature, extensive NMR analysis has been performed on its various derivatives, providing insight into the chemical environment of the core structure's protons and carbon atoms.

In ¹H NMR spectra of fluorinated 3,4-dihydro-2H-1,4-benzothiazin-1,1-dioxide derivatives, signals corresponding to the methylene (B1212753) protons of the thiazine (B8601807) ring (H² and H³) typically appear as multiplets or triplets around 3.18-3.86 ppm. researchgate.net For other derivatives, the protons of the CH₂ group in the 1,4-thiazine-3(4H)-one ring are observed as a singlet at approximately 3.56 ppm. eurjchem.com The aromatic protons on the benzo- portion of the molecule resonate in the downfield region, characteristic of their electronic environment.

¹³C NMR spectroscopy provides further confirmation of the molecular structure. For fluorinated derivatives, the methylene carbons of the thiazine ring (C² and C³) show signals in the range of 46.1 to 49.3 ppm. researchgate.net In a series of thiadiazole hybrid compounds, the C³ carbon of the 2H-benzo[b] eurjchem.combiomedgrid.comthiazin-3(4H)-one ring gives a signal at 28.86 ppm. eurjchem.com The carbonyl carbon (C=O) is typically observed much further downfield. The signals for the aromatic carbons appear in the characteristic region between approximately 116 and 141 ppm. eurjchem.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of 2H-1,4-Benzothiazin-3(4H)-one

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₂ (Thiazine Ring) | 3.56 | s | eurjchem.com |

| H² (Thiazine Ring) | 3.19 | tm | researchgate.net |

| H³ (Thiazine Ring) | 3.86 | tm | researchgate.net |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of 2H-1,4-Benzothiazin-3(4H)-one

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C³ (Thiazine Ring) | 28.86 | eurjchem.com |

| C² (Thiazine Ring) | 49.3 | researchgate.net |

| Aromatic-C | 116.5-138.1 | eurjchem.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of 2H-1,4-Benzothiazin-3(4H)-one derivatives consistently display characteristic absorption bands that confirm the presence of key structural features.

A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is typically observed in the range of 1660–1681 cm⁻¹. eurjchem.com The N-H stretching vibration of the amide within the thiazine ring appears as a distinct band around 3190–3242 cm⁻¹. eurjchem.com The presence of the sulfone group (SO₂), a defining feature of the 1,1-dioxide, is confirmed by strong stretching vibrations, although these are not always explicitly assigned in the cited literature for derivatives. Aromatic and aliphatic C-H stretching vibrations are also readily identified. For instance, in fluorinated derivatives, a wide range of bands are observed, including those for N-H, C-H, and various fingerprint region vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Derivatives of 2H-1,4-Benzothiazin-3(4H)-one

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3190 - 3242 | eurjchem.com |

| C-H Stretch (Aromatic/Aliphatic) | 3074 - 3197 | eurjchem.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the surveyed literature, the presence of the benzene (B151609) ring fused to the thiazine system suggests that the molecule will absorb UV radiation. The electronic transitions are typically of the π → π* type. In some studies, visualization of chromatograms for related compounds was performed using UV light, indicating UV absorption. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₇NO₃S, corresponding to a molecular weight of approximately 197.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Studies on various derivatives have utilized HRMS to confirm their structures. For example, in one study, the calculated m/z value for the protonated molecule [M+H]⁺ of a derivative was 367.0352, with the found value being 367.0370, confirming its composition. eurjchem.com In another study of fluorinated derivatives, high-resolution mass spectrometry with electron ionization (EI) was used to determine the masses of the molecular ions [M]⁺. researchgate.net

The fragmentation pattern provides a fingerprint of the molecule. For the benzothiazinone dioxide core, fragmentation would likely involve characteristic losses. Plausible fragmentation pathways could include the loss of SO₂ (64 u), CO (28 u), or cleavage of the thiazine ring, leading to stable aromatic fragments. Analysis of the fragmentation patterns of related benzothiazole (B30560) structures has shown that rearrangements through cyclic structures can lead to characteristic fragment ions.

X-ray Diffraction Analysis for Crystalline Structure Determination

Table 4: Example Crystallographic Data for a Related Compound: (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 9.1636 (18) | nih.gov |

| b (Å) | 9.8195 (18) | nih.gov |

| c (Å) | 24.165 (4) | nih.gov |

| V (ų) | 2174.4 (7) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between molecules, providing a detailed picture of the forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions.

Studies on derivatives of 2H-1,4-benzothiazin-3(4H)-one have employed Hirshfeld surface analysis to understand their supramolecular structures. For (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one, the analysis revealed that the most significant contributions to crystal packing come from H···H (29.1%), H···C/C···H (27.5%), and H···Cl/Cl···H (20.6%) contacts. Another derivative, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, showed dominant contributions from H···H (44.7%), C···H/H···C (23.7%), and Cl···H/H···Cl (18.9%) interactions. These findings highlight that van der Waals forces and hydrogen bonding are the primary interactions dictating the crystal packing in these molecular systems.

Table 5: Contribution of Intermolecular Contacts (%) from Hirshfeld Surface Analysis for Benzothiazine Derivatives

| Interaction Type | (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one | (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one |

|---|---|---|

| H···H | 29.1 | 44.7 |

| H···C/C···H | 27.5 | 23.7 |

| H···Cl/Cl···H | 20.6 | 18.9 |

| O···H/H···O | 7.0 | 5.0 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic and molecular structure of benzothiazine derivatives. Quantum chemical calculations, often employing basis sets like 6-31G(d), are utilized to determine the optimized geometry of the 4H-1,4-benzothiazine scaffold. rsc.org These studies provide precise calculations of bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography. rsc.org

Further investigations into the electronic properties focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For benzothiazine derivatives, studies show that both HOMO and LUMO are typically distributed on the benzothiazine moiety itself. researchgate.net The energy gap between these orbitals is a critical parameter, influencing the molecule's reactivity and electronic transitions. Analysis of the molecular orbital compositions helps in understanding intramolecular charge transfer (ICT) properties. researchgate.net The distribution of atomic charges, also calculated via DFT, can identify electrophilic and nucleophilic sites within the molecule, offering insights into its reactive behavior. researchgate.net

Energetic Analysis and Thermochemical Studies

While specific thermochemical data for 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is not extensively documented in publicly available literature, the methodologies for such analyses are well-established for related heterocyclic systems. Energetic analysis typically involves calculating standard molar enthalpies of formation in the gaseous state. rsc.org This is often achieved by determining the standard molar enthalpies of combustion for the crystalline solid and its corresponding enthalpy of sublimation. rsc.org Such thermochemical studies provide fundamental data on the stability of the compound. Theoretical calculations, including ab initio methods, can complement experimental findings to estimate properties like isodesmic resonance energies, which quantify the molecule's aromatic stabilization. rsc.org

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target macromolecule. Derivatives of the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one core have been extensively studied as potential inhibitors for various enzymes.

For instance, in the context of Alzheimer's disease, derivatives have been docked into the active site of acetylcholinesterase (AChE). mdpi.com These simulations reveal key interactions responsible for their inhibitory activity. The 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring often engages in π–π stacking interactions with aromatic residues in the enzyme's active site, such as Tryptophan (Trp286). mdpi.com Meanwhile, the carbonyl and amino groups on the ring can form crucial hydrogen bonds with other residues like Serine (Ser293) and Phenylalanine (Phe295). mdpi.com

Similarly, benzothiazinones have been investigated as potential tuberculostatic agents by targeting the DprE1 flavoenzyme of Mycobacterium tuberculosis. researchgate.net Docking studies in this area help in identifying derivatives with better binding affinities, guiding the synthesis of more potent inhibitors. researchgate.net

| Derivative Moiety | Target Enzyme | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|---|

| 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring | AChE | Trp286 | π–π interaction | mdpi.com |

| Carbonyl and Amino groups | AChE | Ser293 | Hydrogen bond | mdpi.com |

| Carbonyl group | AChE | Phe295 | Hydrogen bond | mdpi.com |

| Thiadiazole ring substituent | AChE | Tyr337, Tyr341 | π–π interaction | mdpi.com |

| Phenyl ring substituent | AChE | Trp86 | π–π interaction | mdpi.com |

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are employed to study the physical movement and conformational behavior of molecules over time. For benzothiazine derivatives complexed with a biological target, MD simulations provide insights into the stability of the ligand-protein complex. nih.govnih.gov By running simulations for extended periods (e.g., 100-200 nanoseconds), researchers can analyze parameters like the root-mean-square deviation (RMSD). nih.govnih.gov

Assessment of Aromaticity in the Benzothiazine System

The aromaticity of the benzothiazine system can be quantitatively assessed using geometry-based indices, most notably the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The HOMA index evaluates the deviation of bond lengths within a ring from an optimal value established for a perfect aromatic system (like benzene), providing a measure of π-electron delocalization. nih.gov

A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic, Kekulé-like structure with alternating single and double bonds. nih.gov For fused ring systems like benzothiazine, HOMA calculations can be performed for each ring individually. In related benzothiazole (B30560) systems, the benzene (B151609) ring consistently shows a higher HOMA value (e.g., ~0.95) compared to the fused thiazole (B1198619) ring (~0.69), indicating that the benzene portion retains a higher degree of aromaticity. researchgate.net A similar trend would be expected for the this compound system, where the benzene ring's aromatic character is largely preserved, while the thiazine (B8601807) ring exhibits lower aromaticity due to its saturation and heteroatoms.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving the synthesis or transformation of 1,4-benzothiazines. These calculations can map out reaction pathways, identify transition states, and determine activation energies, thereby explaining experimental outcomes like regioselectivity. researchgate.net

For example, in the synthesis of 1,4-benzothiazines from 2-aminothiophenol (B119425) and epoxides, the mechanism is proposed to proceed via a regioselective nucleophilic attack. researchgate.net The greater nucleophilicity of the sulfur atom compared to the nitrogen of the amine function dictates the initial ring-opening of the epoxide. researchgate.net DFT calculations can be used to model this reaction, confirming the stability of intermediates and the energy barriers of transition states, thus validating the proposed mechanism. Such computational predictions can also suggest that certain reaction energy barriers can be overcome by the energy released from an exothermic step, making a specific pathway thermodynamically favorable. nih.gov

Mechanistic Biological and Pharmacological Research on 2h 1,4 Benzothiazin 3 4h One 1,1 Dioxide Analogues

Exploration of Enzyme Inhibition Mechanisms

The structural framework of benzothiazinone dioxides has proven to be a versatile template for designing inhibitors of several key enzymes implicated in disease. Research has delved into the specific molecular interactions and kinetic profiles that govern this inhibition.

Acetylcholinesterase Inhibition Mechanisms

Derivatives of the benzothiazine and benzothiazolone core have been identified as potent inhibitors of cholinesterases, enzymes critical in the cholinergic hypothesis of Alzheimer's disease. researchgate.net Mechanistic studies, including kinetic analyses and molecular docking, have provided insight into how these compounds interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Kinetic studies on certain benzothiazolone derivatives revealed a reversible and noncompetitive mode of BChE inhibition. researchgate.net For instance, one potent inhibitor, compound M13, was determined to be a noncompetitive inhibitor of BChE with a Kᵢ value of 1.14 ± 0.21 μM. researchgate.net This noncompetitive mechanism indicates that the inhibitor does not bind to the active site of the enzyme where acetylcholine (B1216132) binds, but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net

Molecular docking simulations have further elucidated the specific interactions that stabilize the enzyme-inhibitor complex. For potent AChE inhibitors, the 2H-benzo[b] researchgate.netthiazin-3(4H)-one ring is crucial for binding. It has been shown to form π-π stacking interactions with the indole (B1671886) ring of key aromatic amino acid residues, such as Trp286 and Trp86, within the enzyme's binding pocket. Furthermore, the carbonyl group on the benzothiazinone ring can form critical hydrogen bonds with residues like Ser293 and Phe295. In one highly active compound, 3j, the thiadiazole ring portion of the molecule also contributed to binding through π-π interactions with Tyr337 and Tyr341. These multiple points of contact explain the high affinity and significant inhibitory activity of these compounds.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 3i | AChE | 0.027 | |

| 3j | AChE | 0.025 | |

| M13 | BChE | 1.21 | researchgate.net |

| M2 | BChE | 1.38 | researchgate.net |

| Donepezil (Reference) | AChE | 0.021 |

Aldose Reductase Inhibition Mechanisms

Analogues based on the 2H-benzothiazine 1,1-dioxide and related benzothiadiazine scaffolds have emerged as potent and selective inhibitors of aldose reductase (ALR2). This enzyme is the first and rate-limiting step in the polyol pathway, which becomes overactive under hyperglycemic conditions and is a key target for preventing diabetic complications. A major challenge in developing ALR2 inhibitors is achieving selectivity over the highly similar aldehyde reductase (ALR1) enzyme to avoid toxicity.

Research has led to the discovery of benzothiadiazine derivatives with exceptional potency and selectivity. For example, compound 15c, which features a carbonyl group at the 3-position of the thiadiazine ring, demonstrated an IC₅₀ value of 33.19 nmol/L against ALR2 and showed approximately 16,109-fold selectivity for ALR2 over ALR1. Another series of 2H-benzothiazine 1,1-dioxide derivatives also showed potent inhibition, with compound 8a having an IC₅₀ value of 0.094 μM.

While specific kinetic analyses for this compound class are not detailed in the available literature, molecular docking studies of other ALR2 inhibitors provide a mechanistic framework. These inhibitors typically bind in the enzyme's active site, forming hydrogen bonds with key residues such as Tyr48 and His110, and establishing hydrophobic interactions with residues like Trp20, Trp79, and Trp111. Structure-activity relationship (SAR) studies of 1,2-benzothiazine 1,1-dioxide derivatives suggest that saturated carboxylic acid side chains achieve a greater binding affinity with the enzyme compared to α,β-unsaturated derivatives, leading to enhanced inhibitory activity.

| Compound Series | Most Potent Analogue | ALR2 IC₅₀ | Selectivity (over ALR1) | Source |

|---|---|---|---|---|

| Benzothiadiazine acetic acid derivatives | 15c | 33.19 nmol/L | ~16,109-fold | |

| 2H-benzothiazine 1,1-dioxides | 8a | 0.094 µM | Not Reported | |

| 1,2-benzothiazine 1,1-dioxide acetic acid derivatives | 8d | 0.11 µM | Not Reported |

Kinase Inhibition Mechanisms (e.g., CK2 inhibitors)

Based on the available scientific literature, specific mechanistic studies detailing the inhibition of protein kinases such as Casein Kinase 2 (CK2) by 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide analogues have not been extensively reported.

Investigation of Receptor Modulation and Ion Channel Activity

The benzothiazinone dioxide core and its isosteres have been investigated for their ability to modulate the activity of various ion channels, which are fundamental to cellular signaling and excitability.

Ion Channel Modulation (e.g., K(Ca)3.1 channels, ATP-sensitive potassium channels)

Research has primarily focused on the interaction of these analogues with ATP-sensitive potassium (KATP) channels. These channels couple the metabolic state of a cell to its electrical activity and are present in various tissues, including pancreatic β-cells, vascular smooth muscle, and the heart.

A series of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides, which are structurally related to the benzothiazinone core, were synthesized and identified as potent activators, or "openers," of KATP channels. Their activity was found to be tissue-selective; certain substitutions, such as fluorine or a methoxy (B1213986) group at the 7-position, generated potent and selective inhibitors of insulin (B600854) release from pancreatic islets. The most potent compound in this series, 6-chloro-7-fluoro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ 259), was confirmed through radioisotopic and fluorimetric experiments to activate KATP channels, leading to hyperpolarization of the pancreatic β-cell membrane and subsequent inhibition of insulin secretion.

Similarly, a novel series of 1,4-benzothiazine derivatives were found to act as openers of vascular KATP channels. These compounds induced vasorelaxing effects on rat aortic rings and caused membrane hyperpolarization in human vascular smooth muscle cells. The mechanism of action was confirmed to be KATP channel-dependent, as the effects were antagonized by the selective KATP channel blocker glibenclamide.

There is currently a lack of specific research in the retrieved literature on the modulation of intermediate-conductance calcium-activated potassium (K(Ca)3.1) channels by this compound analogues.

G-Protein Coupled Receptor Interactions

The interaction of this compound analogues with G-Protein Coupled Receptors (GPCRs) is not a widely documented area of research in the available scientific literature.

Mechanisms of Antimicrobial Action (e.g., Antibacterial, Antifungal)

Analogues of this compound, particularly benzothiazinones (BTZs), have emerged as a highly potent class of antimicrobial agents, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netresearchgate.net

The primary and most well-characterized mechanism of action for their antitubercular activity is the inhibition of the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.netnih.gov This enzyme is a critical component of the mycobacterial cell wall synthesis pathway, responsible for catalyzing the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan (B1173331) biosynthesis. researchgate.netnih.gov

The inhibition of DprE1 disrupts the formation of the arabinogalactan (B145846) and lipoarabinomannan layers of the mycobacterial cell wall. researchgate.netnih.gov Specifically, 8-nitrobenzothiazinones, such as BTZ043 and PBTZ169, are bioactivated by DprE1. The nitro group is reduced to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation. researchgate.net This disruption in cell wall synthesis results in the accumulation of lipids like trehalose (B1683222) monomycolates (TMM) and trehalose dimycolates (TDM). nih.gov The potent activity of these compounds is demonstrated by their low minimum inhibitory concentrations (MIC), often in the nanomolar to low microgram-per-milliliter range against both drug-sensitive and drug-resistant Mtb strains. researchgate.netgoogle.com

Beyond their antitubercular effects, certain derivatives have demonstrated a broader spectrum of antimicrobial activity. Studies on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues showed notable antibacterial effects against Gram-positive strains and various fungi, with MIC values as low as 2-8 µg/mL. nih.gov Other research has pointed to alternative mechanisms; for instance, in silico docking studies have suggested that some benzothiazolylthiazolidin-4-one derivatives may exert their antibacterial effect by inhibiting LD-carboxypeptidase. semanticscholar.org Furthermore, synergistic effects have been observed when combining BTZ043 with other antitubercular agents like TMC207. The proposed mechanism for this synergy is that the BTZ-induced weakening of the cell wall enhances the penetration of TMC207 to its intracellular target. nih.gov

Table 1: Antimicrobial Activity of Selected 2H-1,4-Benzothiazin-3(4H)-one Analogues

| Compound Class/Derivative | Target Organism(s) | Mechanism of Action | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| 8-Nitrobenzothiazinones (e.g., BTZ043, PBTZ169) | Mycobacterium tuberculosis | Covalent inhibition of DprE1 | ≤ 0.03 µM | researchgate.net |

| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Gram-positive bacteria and fungi | Not fully elucidated | 2-8 µg/mL | nih.gov |

| General Benzothiazinone Derivatives | M. tuberculosis H37Rv | Inhibition of cell wall biosynthesis | 0.030 µg/mL | google.com |

| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one | P. aeruginosa, Acinetobacter | Not specified | 31.2 µg/mL | nih.gov |

Mechanisms of Antioxidant Activity

Several analogues within the broader benzothiazine and benzothiazole (B30560) families have demonstrated significant antioxidant properties. Their mechanism of action typically involves the scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant enzyme systems. nih.govniscair.res.in

The primary antioxidant mechanism often involves direct interaction with free radicals. This can occur through processes like hydrogen atom transfer (HAT) or electron transfer-proton transfer (ET-PT), where the antioxidant molecule donates a hydrogen atom or an electron to neutralize reactive species such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. niscair.res.inmdpi.com The structure of the benzothiazine derivative, particularly the presence of electron-donating groups and the sulfur atom, enhances these radical scavenging capabilities. mdpi.com The Ferric Reducing Antioxidant Power (FRAP) assay has also been used to confirm the ability of these compounds to act as reducing agents, converting ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov

In addition to direct scavenging, some derivatives exert their antioxidant effects through indirect mechanisms. Studies have shown that certain benzothiazole derivatives can modulate the activity of key antioxidant enzymes. nih.gov For example, they have been observed to increase the activity of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Concurrently, these compounds can lead to the depletion of intracellular reduced glutathione (B108866) (GSH), catalase (CAT), and glutathione peroxidase (GPx), resulting in an accumulation of hydrogen peroxide and other radicals that can selectively induce cell death in tumor cells. nih.gov

Table 2: Mechanisms of Antioxidant Activity

| Compound/Derivative Class | Assay/Model | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazol-2-yl-hydrazone derivatives | DPPH radical scavenging | Direct radical scavenging (HAT/ET-PT) | Compounds with methoxy groups showed activity greater than ascorbic acid. | niscair.res.in |

| Thiadiazole-benzothiazine hybrids | DPPH assay | Direct radical scavenging | Compounds 3i and 3j showed >90% inhibition at 10 µM. | mdpi.com |

| General Benzothiazole derivatives | In vitro cell culture | Modulation of antioxidant enzymes | Increased SOD activity; depletion of GSH, CAT, and GPx. | nih.gov |

| General Benzothiazole derivatives | FRAP assay | Reduction of ferric ions | Demonstrated capacity to reduce Fe³⁺ to Fe²⁺. | nih.gov |

Anti-Inflammatory and Immunomodulatory Mechanism Studies

Analogues of this compound and related benzothiazoles have been investigated for their ability to modulate the immune response, demonstrating both anti-inflammatory and broader immunomodulatory effects. nih.govcbijournal.com These activities stem from their ability to interfere with key signaling pathways and the production of inflammatory mediators.

The anti-inflammatory mechanisms often involve the suppression of pro-inflammatory enzymes and cytokines. For instance, related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to downregulate the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.

Furthermore, some benzothiazole analogues exhibit potent immunomodulatory activity by directly affecting immune cells. nih.gov Studies have shown that certain compounds can inhibit the proliferation of T-cells and suppress the production of key cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4) in activated peripheral blood mononuclear cells (PBMCs). nih.gov This suggests an interference with T-cell activation and differentiation pathways. The suppression of both Th1 (IL-2) and Th2 (IL-4) responses indicates a potential role in managing autoimmune diseases where such pathways are overactive. nih.gov

Another identified mechanism is the modulation of cellular oxidative stress, which is closely linked to inflammation. Some compounds can suppress the oxidative burst in phagocytes, reducing the generation of reactive oxygen species (ROS). nih.gov A key pathway implicated in the anti-inflammatory action of similar scaffolds is the activation of the Nrf2-HO-1 signaling pathway. nih.gov Activation of this pathway enhances the expression of antioxidant enzymes, which in turn reduces LPS-induced ROS production and mitigates the inflammatory response. nih.gov

Table 3: Anti-Inflammatory and Immunomodulatory Mechanisms

| Compound/Derivative Class | Model System | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole analogues | PHA/PMA-stimulated PBMCs | Inhibition of cytokine production | Potent inhibition of IL-2 and IL-4 production (IC50 <4.0 to 40.3 µM). | nih.gov |

| Benzothiazole analogues | LPS-stimulated J774 macrophages | Inhibition of NO and ROS production | Suppressed nitrite (B80452) production by up to 91%; inhibited ROS in phagocytes. | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-stimulated BV-2 microglia | Activation of Nrf2-HO-1 pathway | Reduced ROS production and downregulated iNOS and COX-2. | nih.gov |

Anti-proliferative and Cytotoxic Mechanisms in In vitro Models

Derivatives of the benzothiazine and benzothiazole scaffold have demonstrated significant anti-proliferative and cytotoxic activity against a range of human cancer cell lines, including breast, lung, pancreatic, and prostate cancers. nih.govnih.govnih.govresearchgate.net The mechanisms driving this cytotoxicity are multifaceted, involving the induction of oxidative stress, inhibition of critical cellular enzymes, and disruption of key cellular processes.

One prominent mechanism is the targeted induction of oxidative stress within cancer cells. Certain benzothiazole derivatives have been shown to disrupt the redox balance by increasing the activity of superoxide dismutase while depleting intracellular antioxidants like glutathione and catalase. nih.gov This leads to a surge in cytotoxic reactive oxygen species, such as hydrogen peroxide and nitric oxide, ultimately causing tumor cell death. This cytotoxic effect is often accompanied by a marked reduction in the synthesis of essential macromolecules like proteins and nucleic acids. nih.gov

Another key mechanism involves the inhibition of enzymes vital for cancer cell survival and proliferation. Halogenated derivatives of the related benzothiadiazine scaffold have been identified as inhibitors of mitochondrial complex II (succinate dehydrogenase). nih.gov Since many cancer cells are highly dependent on mitochondrial respiration, inhibition of this complex can selectively induce apoptosis in malignant cells while having minimal effect on healthy cells. nih.gov The cytotoxic activity is often potent, with some derivatives exhibiting IC50 values in the low micromolar or even nanomolar range, sometimes exceeding the potency of established chemotherapy drugs like cisplatin. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-proliferative effects of these compounds. The incorporation of specific substituents, such as halogens (e.g., fluorine, chlorine) or hydroxyl groups at particular positions on the aromatic rings, has been shown to significantly enhance cytotoxic potency and selectivity against cancer cell lines. nih.govmdpi.com

Table 4: Anti-proliferative and Cytotoxic Mechanisms of Benzothiazine/Benzothiazole Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Substituted Benzothiazoles | MCF-7 (Breast) | Induction of oxidative stress; inhibition of protein/nucleic acid synthesis | 5.15 - 8.64 µM (more potent than cisplatin) | nih.gov |

| Halogenated Benzothiadiazine derivatives | 22Rv1 (Prostate) | Inhibition of mitochondrial complex II | Selectively cytotoxic to cancer cells. | nih.gov |

| 2-Arylaminobenzothiazole-arylpropenones | HeLa (Cervical) | Not fully elucidated | 0.5 ± 0.02 µM | nih.gov |

| Nitro-substituted Benzothiazoles | Lung A549 | Dose-dependent cytotoxicity | 68 µg/mL | researchgate.net |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | T47D (Breast) | Not fully elucidated | Activity comparable to cisplatin. | researchgate.net |

Applications in Advanced Materials Science and Organic Electronics Research

Development of Organic Semiconductors with Benzothiazine Scaffolds

The core structure of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, featuring a benzene (B151609) ring fused to a thiazine (B8601807) ring with a sulfone group, provides a robust and electronically versatile platform for the design of organic semiconductors. The inherent properties of this scaffold, such as its planarity and potential for extended π-conjugation through strategic derivatization, are key attributes for facilitating charge transport.

Theoretical studies employing Density Functional Theory (DFT) on various benzothiazine derivatives have been instrumental in predicting their electronic characteristics. These studies focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters in determining the charge injection and transport properties of a semiconductor. For instance, in some benzothiazine derivatives, the HOMO and LUMO are distributed across the benzothiazine moiety, suggesting the potential for intramolecular charge transfer, a desirable characteristic for certain semiconductor applications.

The development of organic semiconductors based on the this compound scaffold would involve synthesizing a range of derivatives and evaluating their key performance metrics.

Table 1: Key Performance Metrics for Organic Semiconductors

| Parameter | Description | Importance in Organic Electronics |

| Charge Carrier Mobility (μ) | The velocity of charge carriers (holes or electrons) in the material under an applied electric field. | A high mobility is crucial for fast-switching transistors and efficient charge extraction in solar cells. |

| HOMO/LUMO Energy Levels | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the ease of charge injection from electrodes and the open-circuit voltage in organic solar cells. |

| On/Off Ratio | The ratio of the current in the "on" state to the current in the "off" state in a transistor. | A high on/off ratio is essential for digital logic applications to minimize power consumption. |

| Band Gap (Eg) | The energy difference between the HOMO and LUMO levels. | Influences the optical absorption and emission properties of the material, which is important for light-emitting diodes and photodetectors. |

| Stability | The ability of the material to maintain its performance over time under operational stress and environmental factors. | Crucial for the long-term reliability and commercial viability of organic electronic devices. |

While specific experimental data for semiconductors based on this compound is not yet widely available in published literature, the exploration of this scaffold represents a promising avenue for discovering new high-performance organic electronic materials.

Integration in Photonic and Electronic Devices

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make them attractive candidates for a variety of photonic and electronic devices. The ability to tune the band gap through chemical modification allows for the absorption and emission of light at specific wavelengths, a key requirement for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the context of OLEDs , materials based on the benzothiazine scaffold could potentially serve as emissive layers, host materials, or charge-transport layers. The design of such materials would focus on achieving high photoluminescence quantum yields, suitable HOMO/LUMO levels for efficient charge injection and recombination, and good thermal and morphological stability to ensure device longevity.

For OPVs , derivatives of this compound could be explored as either donor or acceptor materials in the active layer of a solar cell. The key to successful integration lies in tailoring the absorption spectrum to match the solar spectrum and ensuring appropriate energy level alignment with the corresponding donor or acceptor material to facilitate efficient exciton (B1674681) dissociation and charge transfer.

The performance of these devices is critically dependent on the intrinsic properties of the benzothiazine-based semiconductor.

Table 2: Potential Device Applications and Key Material Properties

| Device Type | Desired Material Properties |

| Organic Light-Emitting Diode (OLED) | - High Photoluminescence Quantum Yield- Tunable Emission Wavelength- Good Charge Carrier Mobility- Appropriate HOMO/LUMO Levels for Charge Injection- High Thermal and Morphological Stability |

| Organic Photovoltaic (OPV) | - Broad and Strong Absorption in the Solar Spectrum- Appropriate HOMO/LUMO Energy Level Alignment with Donor/Acceptor- High Charge Carrier Mobility- Good Film-Forming Properties and Morphological Stability |

| Organic Field-Effect Transistor (OFET) | - High Charge Carrier Mobility- High On/Off Ratio- Good Environmental and Operational Stability- Solution Processability for Low-Cost Fabrication |

Further research is needed to synthesize and test specific this compound derivatives in these device architectures to validate their potential and optimize their performance.

Chemical Modifications for Tailored Electronic Properties and Stability

A significant advantage of the this compound scaffold is its amenability to chemical modification. By strategically introducing different functional groups at various positions on the benzothiazine core, researchers can fine-tune the electronic properties and enhance the stability of the resulting materials.

For instance, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels. Attaching electron-donating groups, such as alkyl or alkoxy chains, generally raises the HOMO level, while electron-withdrawing groups, like cyano or fluoro groups, tend to lower both the HOMO and LUMO levels. This ability to engineer the energy levels is crucial for optimizing the performance of organic electronic devices.

Furthermore, the introduction of bulky side chains can influence the solid-state packing of the molecules. This can be used to control the intermolecular interactions and, consequently, the charge transport properties of the material. Proper molecular design can lead to more ordered packing structures, which are generally beneficial for achieving high charge carrier mobilities.

Stability is another critical aspect that can be addressed through chemical modification. The introduction of specific functional groups can enhance the material's resistance to degradation from oxygen, moisture, and light, thereby improving the operational lifetime of devices.

Table 3: Impact of Chemical Modifications on Material Properties

| Modification Strategy | Target Property | Effect |

| Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3) | HOMO/LUMO Energy Levels | Raises HOMO level, potentially narrowing the band gap. |

| Introduction of Electron-Withdrawing Groups (e.g., -CN, -F) | HOMO/LUMO Energy Levels | Lowers HOMO and LUMO levels, can influence band gap. |

| Extension of π-Conjugation (e.g., adding aromatic rings) | Band Gap & Absorption | Narrows the band gap and red-shifts the absorption spectrum. |

| Attachment of Bulky Side Chains | Molecular Packing & Solubility | Can improve solubility and influence intermolecular π-π stacking, affecting charge transport. |

| Fluorination | Stability & Energy Levels | Can enhance thermal and oxidative stability and lower HOMO/LUMO levels. |

The systematic exploration of these chemical modification strategies will be pivotal in unlocking the full potential of this compound and its derivatives for applications in advanced materials science and organic electronics.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 1,4-benzothiazine derivatives is evolving towards more environmentally benign and efficient methodologies. benthamdirect.com Traditional multi-step syntheses are being supplanted by innovative one-pot procedures and the use of sustainable catalysts.

Key Developments:

Green Catalysis: A significant advancement is the use of reusable, heterogeneous catalysts. For instance, a sulfonic acid-functionalized nano-γ-Al2O3 catalyst has been developed for the synthesis of 3-substituted-2H-1,4-benzothiazines, offering high yields, short reaction times, and the ability to be recycled multiple times without losing activity. researchgate.net

Eco-Friendly Conditions: Researchers are exploring protocols that utilize visible light irradiation, sometimes even in the absence of a photocatalyst, to synthesize 1,4-benzothiazines in aqueous media. nih.gov

Ultrasonication: The use of ultrasonication in the base-induced synthesis of 4H-1,4-benzothiazines represents another green approach, promoting reactions efficiently under mild conditions. rsc.orgresearchgate.net

One-Pot Reactions: Facile, one-pot oxidative cycloaddition of 2-aminobenzethiol with 1,3-dicarbonyls using catalysts like ceric ammonium (B1175870) nitrate (B79036) provides a direct and efficient route to 2,3-disubstituted-1,4 benzothiazines. snv63.ru

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of the 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide scaffold is crucial for optimizing existing synthetic routes and designing new ones.

Mechanistic Insights:

Regioselective Synthesis: Studies on the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425) have elucidated a mechanism involving the regioselective opening of the epoxide ring. The reaction proceeds via the nucleophilic attack of the sulfur atom, followed by the nitrogen atom, to yield specific 1,4-benzothiazine products. acgpubs.org

Nucleophilic Substitution: The chlorine atom in derivatives like 2-chloro-2H-1,4-benzothiazin-3-ones is highly susceptible to nucleophilic substitution, a property that has been exploited for the synthesis of various 2-substituted analogues. lookchem.com

Ring Expansion: A one-pot synthesis of 1,4-benzothiazines has been achieved through the ring expansion of 1,3-benzothiazolium cations upon reaction with α-haloketones. rsc.orgresearchgate.net

Cycloaddition and Condensation: Many synthetic pathways rely on the initial Michael addition of a thiol to an activated alkene, followed by an intramolecular condensation to form the heterocyclic ring. rsc.org

Advanced spectroscopic and computational methods are being used to probe these mechanisms, providing detailed insights into transition states and reaction intermediates.

Exploration of New Biological Targets and Pathways

Derivatives of the 1,4-benzothiazine scaffold have demonstrated a wide spectrum of biological activities, prompting research into novel therapeutic applications. nih.govresearchgate.net The 1,1-dioxide functional group can significantly influence the molecule's electronic properties and its interactions with biological targets.

Identified and Emerging Biological Activities:

| Biological Target/Activity | Description |

|---|---|

| Anticonvulsant | Novel 1,4-benzothiazine-3-one derivatives have been designed and shown to exhibit promising anticonvulsant effects in mouse models, potentially through interaction with GABA-Aergic receptors. nih.gov |

| Anti-Cancer | Analogues have demonstrated activity against lung and colon cancer cell lines. snv63.ruproquest.com The mechanism may involve the downregulation of pro-inflammatory genes such as IL-6, COX-2, and TNF-α. snv63.ru |

| Acetylcholinesterase (AChE) Inhibition | Hybrid compounds of benzothiazine and thiadiazole have been developed as potent AChE inhibitors, showing promise for the management of Alzheimer's disease. mdpi.com |

| Aldose Reductase Inhibition | Benzothiazine 1,1-dioxide derivatives bearing a C4-acetic acid group have been identified as potent and selective aldose reductase inhibitors, which are targets for preventing diabetic complications. |

| Antiarrhythmic Effects | Certain fluorinated 3,4-dihydro-2H-1,4-benzothiazin-1,1-dioxide derivatives have been found to possess antiarrhythmic properties. |

Future work will likely focus on identifying more specific molecular targets and elucidating the precise pathways through which these compounds exert their biological effects.

Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues

Systematic SAR studies are fundamental to optimizing the potency and selectivity of 1,4-benzothiazine derivatives for specific biological targets. By modifying the core structure and its substituents, researchers can fine-tune the pharmacological profile.

Key SAR Findings:

Influence of Substituents on Anticonvulsant Activity: In a study of anticonvulsant agents, derivatives with an aryl substitution at the N-4 position, such as a 4-bromo-benzyl group, demonstrated more promising activity than those with simple alkyl substitutions. nih.gov

Requirements for AChE Inhibition: For acetylcholinesterase inhibitors, derivatives with an electron-withdrawing substituent (e.g., chlorine) on the phenyl ring were found to be more active, highlighting the importance of electronic effects for binding to the enzyme's active site. mdpi.com

Determinants of Anti-Cancer Activity: The presence of an unbranched alkyl group attached to the thiazine (B8601807) ring was found to increase the anti-lung cancer activity of 2,3-disubstituted-1,4 benzothiazines. snv63.ru

These studies provide a rational basis for the design of next-generation analogues with improved efficacy and reduced off-target effects. nih.gov

Integration with Advanced Material Systems and Nanotechnology

While primarily investigated for their biological properties, the unique chemical structure of benzothiazines offers potential for applications in materials science and nanotechnology. The inherent chromophoric properties of the 1,4-benzothiazine scaffold are a key area of interest.

Emerging Applications:

pH Sensing and Smart Materials: The 1,4-benzothiazine chromophore exhibits acidichromism (color change with pH), making it a candidate for use in advanced pH sensors and smart packaging materials that can indicate changes in environmental conditions. nih.gov

Electrochromic Devices: The ability of these compounds to change color in response to an electrical potential suggests their potential use in the fabrication of electrochromic devices, such as smart windows and displays. nih.gov

Nanocatalysis: Nanotechnology has been integrated into the synthesis of benzothiazines through the development of catalysts like sulfonic acid functionalized nano-γ-Al2O3, which enhances reaction efficiency and sustainability. researchgate.net

Further research is needed to fully explore the potential of this compound and its derivatives as functional components in advanced materials.

Computational-Experimental Synergy in Research Design

The integration of computational chemistry with experimental studies has become a powerful paradigm in the research of 1,4-benzothiazine derivatives. This synergy accelerates the discovery and optimization process.

Examples of Integrated Approaches:

Target Identification and Validation: Molecular docking and molecular dynamics (MD) simulations are used to predict the binding of newly designed compounds to biological targets like GABA-Aergic receptors, various interleukins, and caspases. nih.govproquest.com These computational predictions help prioritize which compounds to synthesize and test, saving time and resources.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are employed to study the electronic properties (e.g., HOMO-LUMO energies) of synthesized compounds, providing insights into their reactivity and confirming experimental findings. rsc.orgnih.gov

Pharmacokinetic Prediction: Computational tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of potential drug candidates, helping to identify molecules with favorable pharmacokinetic properties early in the design phase. proquest.com

This combination of in silico and in vitro methods allows for a more rational and efficient approach to designing compounds with desired biological activities and material properties. snv63.ru

Q & A

Q. What synthetic methodologies are recommended for preparing 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted benzothiazines. For example, cyclization of thioamide intermediates under acidic conditions or oxidation of sulfides to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Catalysts such as Lewis acids (e.g., BF₃·Et₂O) can optimize yields . Key steps include:

Formation of the benzothiazine core via nucleophilic substitution.

Oxidation of the sulfur atom to the 1,1-dioxide state.

Purification via recrystallization or column chromatography to achieve >95% purity.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 13.283 Å, b = 5.366 Å) have been reported . Complementary techniques include:

Q. What biological activities have been reported for benzothiazinone 1,1-dioxide derivatives?

- Methodological Answer : These compounds exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance, derivatives with triazole or benzimidazole moieties show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL). Structure-activity relationship (SAR) studies highlight:

- The necessity of the 1,1-dioxide group for redox activity.

- Substitutions at the 4-position (e.g., benzyl groups) improve membrane permeability .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C).

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks and analyze via FTIR for sulfone group integrity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of benzothiazinone 1,1-dioxide derivatives?

- Methodological Answer :

- Disorder in Flexible Substituents : Benzyl or triazole groups may require multi-conformational modeling.

- Twinned Crystals : Use SHELXL for twin-law refinement (e.g., BASF parameter adjustment) .

- Validation Tools : Employ PLATON to check for missed symmetry (e.g., CIF validation) .

Q. How do stereoelectronic effects influence the reactivity of the benzothiazinone core?

- Methodological Answer :

- Conformational Analysis : The benzothiazinone ring adopts a puckered conformation (Cremer-Pople parameters: q₂ = 0.45 Å, φ₂ = 120°), affecting nucleophilic attack sites .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict regioselectivity in electrophilic substitutions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects in NMR : Use variable-temperature NMR to detect conformational exchange (e.g., coalescence at 300 K).

- Complementary Crystallography : Compare X-ray-derived torsion angles with NOESY correlations .

Q. What computational approaches are used to model the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., PME method in GROMACS).